

Tolindate: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Tolindate	
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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Antifungal Mechanism of a Thiocarbamate-class Compound.

Executive Summary

Tolindate is a synthetic thiocarbamate recognized for its antifungal properties. Structurally related to the more widely known Tolnaftate, **Tolindate** is classified as a squalene epoxidase inhibitor. This mode of action disrupts the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of the chemical structure, known and predicted properties, and biological mechanism of **Tolindate**. Due to the limited availability of specific experimental data for **Tolindate** in public literature, comparative data for the analogous compound Tolnaftate is provided where applicable to offer a fuller toxicological and physicochemical profile. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Structure

Tolindate is chemically designated as O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate.[1] Its core structure consists of a carbamothioate group linking an indane moiety and a substituted aniline ring.



Identifier	Value
IUPAC Name	O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate
CAS Number	27877-51-6[1]
Molecular Formula	C18H19NOS[1]
Molecular Weight	297.42 g/mol [1]
Canonical SMILES	CC1=CC=CC(=C1)N(C)C(=S)OC2=CC=C3C(= C2)CCC3[1]
InChI Key	ANJNOJFLVNXCHT-UHFFFAOYSA-N[1]

Physicochemical Properties

Specific experimental data on the physicochemical properties of **Tolindate**, such as solubility, pKa, and logP, are not extensively available in the published literature. However, some fundamental properties are known. For a comparative perspective, the properties of the closely related thiocarbamate antifungal, Tolnaftate, are also presented.

Property	Tolindate	Tolnaftate (for comparison)
Physical State	Solid (predicted)	White to Off-White Solid[2]
Melting Point	94-95 °C[1]	110-112 °C[2][3]
Water Solubility	Data not available	Insoluble (<1 mg/mL)[1][2]
LogP (Octanol-Water Partition Coefficient)	Data not available	5.34 (Calculated)[4]
рКа	Data not available	Data not available
Density	Data not available	1.223 g/cm ³ [2]

Pharmacology and Mechanism of Action



Pharmacodynamics

Tolindate functions as an antifungal agent by inhibiting the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

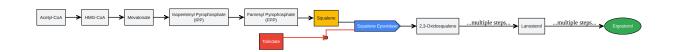
Inhibition of squalene epoxidase leads to two primary antifungal effects:

- Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and ultimately cell lysis.
- Accumulation of Squalene: The blockage of the pathway causes a buildup of the substrate, squalene, within the fungal cell. High concentrations of squalene are toxic and are believed to contribute to the antifungal effect.

This mechanism is highly specific to fungi as the primary sterol in mammalian cell membranes is cholesterol, and while squalene epoxidase is present in the cholesterol synthesis pathway, the fungal enzyme is significantly more sensitive to inhibition by thiocarbamates.

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by **Tolindate**.



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Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by **Tolindate**.

Pharmacological Data

Specific Minimum Inhibitory Concentration (MIC) or IC₅₀ values for **Tolindate** are not readily available in peer-reviewed literature. For reference, the related compound Tolnaftate has



demonstrated efficacy against various dermatophytes. Studies on other squalene epoxidase inhibitors show potent activity, with IC₅₀ values often in the low micromolar to nanomolar range against susceptible fungi.

Experimental Protocols

The following sections describe standardized experimental methodologies that would be employed to characterize the antifungal activity and mechanism of action of **Tolindate**.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[5]

Objective: To determine the lowest concentration of **Tolindate** that inhibits the visible growth of a fungal isolate.

Materials:

- Tolindate powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)
- Spectrophotometer or microplate reader
- Sterile water, saline, and other standard laboratory equipment

Procedure:

• Stock Solution Preparation: Prepare a stock solution of **Tolindate** in DMSO at a concentration of 1600 μ g/mL.



- Drug Dilution: Perform serial two-fold dilutions of the Tolindate stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 16 μg/mL to 0.03 μg/mL.
- Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a spore suspension in sterile saline. Adjust the suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer.
- Inoculation: Add 100 μL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 μL of the diluted drug, effectively halving the drug concentration and achieving the final test concentrations.
- Controls: Include a positive control well (inoculum without drug) and a negative control well (medium only).
- Incubation: Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.
- MIC Determination: The MIC is defined as the lowest concentration of **Tolindate** at which there is a complete inhibition of visible growth as observed visually or by reading the optical density at a specific wavelength.

Protocol: Squalene Epoxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against squalene epoxidase.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of **Tolindate** against fungal squalene epoxidase.

Materials:

Recombinant fungal squalene epoxidase

Substrate: Squalene

Cofactors: NADPH, FAD



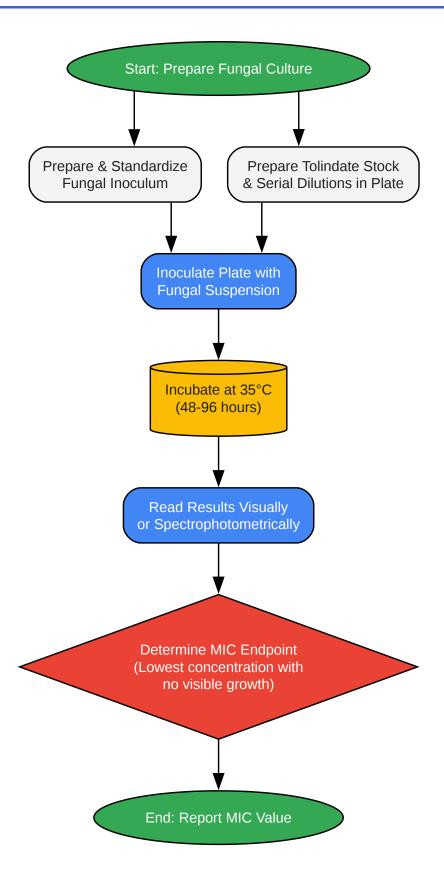
- Reaction buffer (e.g., Potassium phosphate buffer, pH 7.4)
- Tolindate dissolved in DMSO
- 96-well UV-transparent plates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, FAD, NADPH, and the squalene epoxidase enzyme.
- Inhibitor Addition: Add varying concentrations of Tolindate (prepared by serial dilution in DMSO) to the wells. Include a control with DMSO only.
- Initiation of Reaction: Initiate the enzymatic reaction by adding squalene to each well.
- Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- Data Analysis: Calculate the initial reaction rates for each **Tolindate** concentration. Plot the percentage of inhibition against the logarithm of the **Tolindate** concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.



Proposed Synthesis Route

A plausible synthetic route for **Tolindate** can be conceptualized based on its thiocarbamate structure. The synthesis would likely involve the reaction of a suitably activated N-methyl-N-(3-methylphenyl)amine derivative with 5-indanol. A common method for forming thiocarbamates is via the reaction of an isothiocyanate with an alcohol or, as in this case, the reaction of a thiocarbamoyl chloride with an alcohol in the presence of a base.

A potential two-step synthesis:

- Formation of the Thiocarbamoyl Chloride: N-methyl-m-toluidine is reacted with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base to form N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride.
- Esterification: The resulting thiocarbamoyl chloride is then reacted with 2,3-dihydro-1H-inden-5-ol (5-indanol) in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, **Tolindate**.

Conclusion

Tolindate is a thiocarbamate antifungal agent that targets the fungal-specific enzyme squalene epoxidase. Its mechanism of action, involving the disruption of ergosterol biosynthesis, makes it a compound of interest for further antifungal research and development. While specific experimental data for **Tolindate** is limited, its structural and functional similarity to Tolnaftate provides a strong basis for predicting its physicochemical and pharmacological properties. The standardized protocols outlined in this guide provide a clear framework for the systematic evaluation of **Tolindate**'s efficacy and inhibitory potential. Further research is warranted to fully characterize its antifungal spectrum, potency, and potential for therapeutic application.

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